molecular formula C22H26FN3O4 B2552261 4-((3-fluoro-4-methoxybenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 1797213-50-3

4-((3-fluoro-4-methoxybenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2552261
CAS No.: 1797213-50-3
M. Wt: 415.465
InChI Key: XSLCESZPWSCHCH-UHFFFAOYSA-N
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Description

This compound is a piperidine-1-carboxamide derivative featuring two key structural motifs:

  • N-(2-methoxyphenyl)piperidine-1-carboxamide backbone: A piperidine ring linked to a 2-methoxyphenyl group via a carboxamide bond.
  • (3-Fluoro-4-methoxybenzamido)methyl substituent: A benzamide group substituted with fluorine and methoxy moieties, connected to the piperidine via a methylene bridge.

Properties

IUPAC Name

4-[[(3-fluoro-4-methoxybenzoyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4/c1-29-19-8-7-16(13-17(19)23)21(27)24-14-15-9-11-26(12-10-15)22(28)25-18-5-3-4-6-20(18)30-2/h3-8,13,15H,9-12,14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLCESZPWSCHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Piperidine-1-Carboxamide Derivatives
Compound Name Key Substituents Synthesis Yield Key Analytical Methods Reference
4-((3-Fluoro-4-methoxybenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide (3-Fluoro-4-methoxybenzamido)methyl, N-(2-methoxyphenyl) Not reported NMR, HRMS (inferred) N/A
M677-0662 (4-[4-(2-acetamidoethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide) Thiazole-acetamidoethyl substituent Not reported SMILES, InChI
4-(2-Aminoethyl)-N-(3-fluoro-4-methylphenyl)piperidine-1-carboxamide (Compound 10) 2-Aminoethyl, N-(3-fluoro-4-methylphenyl) 107% $^1$H NMR, $^{13}$C NMR
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide Chloropyrazole-methyl, benzamide backbone (not piperidine) Not reported Molecular formula: C18H16ClN3O2

Key Observations :

  • Substituents on the piperidine or benzamide rings significantly influence physicochemical properties.
  • High yields (>90%) in piperidine carboxamide synthesis (e.g., Compound 10 in ) suggest robust methodologies for analogous compounds .
Substituent Effects on Bioactivity
  • Fluorine and Methoxy Groups: The 3-fluoro-4-methoxy substitution on the benzamide moiety may enhance metabolic stability and lipophilicity compared to non-halogenated analogs (e.g., 4-methoxyphenyl derivatives in ) .
  • 2-Methoxyphenyl vs. Other Aryl Groups : Compounds with N-(2-methoxyphenyl) (e.g., ) often exhibit improved selectivity for target receptors compared to bulkier substituents like 3,5-difluorophenyl .

Pharmacological Implications of Structural Analogues

  • TAAR1 Agonists : Piperidine carboxamides in were evaluated as TAAR1 agonists, highlighting the scaffold’s relevance in neuropsychiatric drug discovery .
  • Antimicrobial Activity : ML267 (), a piperazine-1-carbothioamide, inhibits bacterial phosphopantetheinyl transferase, suggesting broad applicability of carboxamide derivatives .

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